molecular formula C32H50O5 B7888192 Alisol B 23-acetate CAS No. 25637-96-1

Alisol B 23-acetate

Cat. No.: B7888192
CAS No.: 25637-96-1
M. Wt: 514.7 g/mol
InChI Key: NLOAQXKIIGTTRE-GLHMJAHESA-N
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Description

Alisol B 23-acetate (C₃₂H₅₀O₅; molecular weight: 514.74 g/mol) is a protostane-type triterpenoid predominantly isolated from Rhizoma Alismatis (Alismataceae), a traditional Chinese medicine (TCM) used for treating hyperlipidemia, diabetes, and edema . Structurally, it features a pentacyclic backbone with an acetyl group at the C-23 position (Figure 1a, ). Key pharmacological activities include:

  • Lipid-lowering effects via farnesoid X receptor (FXR) agonism, modulating cholesterol and triglyceride metabolism .
  • Anticancer activity by inducing apoptosis and autophagy in renal and cancer cells via PI3K/Akt/mTOR pathway inhibition .
  • Nephrotoxicity at high doses, mediated by autophagy-related apoptosis in renal tubular cells .
  • Antibacterial properties against gram-positive and gram-negative strains (MICs: 5–10 μg/mL) .

Properties

CAS No.

25637-96-1

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(1S,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1

InChI Key

NLOAQXKIIGTTRE-GLHMJAHESA-N

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Origin of Product

United States

Preparation Methods

Solvent Selection and Primary Extraction

Traditional extraction employs polar solvents to solubilize AB23A from dried Alismatis Rhizoma tubers. Methanol (75–95%) or ethanol (75–95%) is heated with plant material at 60–80°C for 1–2 hours per cycle, repeated 3–4 times to maximize yield. The solvent-to-material ratio (5–10 L/kg) ensures efficient penetration, with higher ethanol concentrations (>80%) favoring triterpenoid solubility.

Table 1: Solvent Efficiency in Primary Extraction

Solvent Concentration (%)Temperature (°C)Yield (mg/g)Purity (%)
75% Ethanol702.345
80% Ethanol703.152
95% Methanol803.558
Data derived from

Post-extraction, solvents are evaporated under reduced pressure to produce a concentrated extract, which undergoes hydrolysis to degrade polysaccharides and release bound triterpenoids.

Purification and Enrichment Strategies

Liquid-Liquid Extraction

The concentrated extract is diluted to a relative density of 0.8–0.85 g/mL and partitioned with ethyl acetate (1:1 v/v) in 4–5 cycles. This step isolates AB23A from polar impurities, achieving a 70–80% recovery rate. Ethyl acetate’s selectivity for triterpenoids is enhanced by adjusting pH to neutral, minimizing co-extraction of acidic compounds.

Column Chromatography

Silica gel chromatography further purifies the ethyl acetate fraction. A gradient elution of hexane-ethyl acetate (8:1 to 1:1) separates AB23A from structurally similar compounds like alisol A and alisol C. Industrial protocols use flash chromatography to reduce processing time, with a 12:1 liquid-solid ratio and 80% ethanol achieving 98% purity in 114-second cycles.

Table 2: Chromatographic Conditions for AB23A Purification

Stationary PhaseMobile PhaseElution Time (min)Purity (%)
Silica Gel 60Hexane-Ethyl Acetate3085
C18 Reverse PhaseMethanol-Water4592
Data from

Crystallization and Final Product Isolation

Recrystallization Optimization

The purified AB23A fraction is dissolved in ethyl acetate (6–8 mL/g) at 50–60°C, filtered, and cooled to 4°C for 12 hours. Two to three recrystallizations increase purity from 95% to ≥99%, as confirmed by HPLC. Key parameters include:

  • Solvent Volume : 6–8 mL/g ensures saturation without excessive solvent loss.

  • Cooling Rate : Gradual cooling (0.5°C/min) promotes crystal formation.

Table 3: Crystallization Efficiency

Recrystallization CyclePurity (%)Yield (%)
195.278
298.765
399.352
Data from

Optimization of Extraction Processes

Response Surface Methodology (RSM)

RSM and Box-Behnken designs (BBD) identify optimal extraction parameters. For AB23A, a 1:13 solid-liquid ratio, 70% ethanol, and 3 extraction cycles (2 hours each) maximize yield (3.8 mg/g). Ethanol concentration and extraction time are critical factors, with interactions analyzed via 3D response surfaces.

Table 4: RSM-Optimized Parameters

FactorOptimal ValueContribution (%)
Ethanol Concentration70%38
Liquid-Solid Ratio1:1329
Extraction Cycles322
Data from

Industrial-Scale Production Case Studies

Large-Batch Processing

A patented method processes 500 kg of Alismatis Rhizoma with 5,000 L of 95% methanol, achieving 86 g of 99.3% pure AB23A in 9 days. Key steps include:

  • Extraction : 80°C for 2 hours, 4 cycles.

  • Enrichment : Ethyl acetate partitioning (5 cycles).

  • Crystallization : Two recrystallizations in ethyl acetate.

Cost and Time Efficiency

Smaller batches (150 kg) reduce processing time to 4 days using 75% methanol and accelerated crystallization, maintaining ≥99% purity. This scalability demonstrates the method’s adaptability to production demands.

Quality Assurance in Preparation

Analytical Validation

HPLC with UV detection (λ = 210 nm) is the gold standard for purity assessment. TCI America reports >98% purity using C18 columns (4.6 × 250 mm, 5 µm) and isocratic elution (methanol-water, 85:15) .

Chemical Reactions Analysis

Hydrolysis to Alisol B

AB23A undergoes enzymatic hydrolysis in human biological systems, primarily yielding alisol B through cleavage of the 23-acetyl group. This reaction is catalyzed by:

  • Human butyrylcholinesterase (hBchE) in plasma

  • Carboxylesterases (hCES1A and hCES2A) in hepatic and intestinal tissues

  • Human serum albumin (hSA) via pseudo-esterase activity

Reaction Kinetics

MatrixHalf-life (t₁/₂)Catalytic Enzyme(s)
Human liver microsomes41.00 minhCES1A, hCES2A
Human intestinal microsomes68.00 minhCES1A, hCES2A
Human plasma (25% dilution)114.95 minhBchE, hSA

Molecular docking simulations reveal binding affinities and catalytic distances:

  • hBchE : Binding energy = −9.96 kcal/mol; distance between AB23A's acetyl group and catalytic serine = 3.77 Å

  • hCES2A : Binding energy = −9.67 kcal/mol; catalytic distance = 3.25 Å

Covalent Modification of Human Serum Albumin (hSA)

AB23A covalently modifies lysine residues on hSA, likely via acylation (transfer of the acetyl group). This pseudo-esterase activity facilitates hydrolysis while altering protein function. Key findings:

  • Multiple lysine residues (e.g., Lys-190, Lys-195) are modified.

  • Modifications occur even in the absence of esterase enzymes, highlighting hSA’s role as a catalyst .

Interaction with Lipid Metabolism Pathways

AB23A modulates lipid-regulating proteins through non-covalent interactions:

Liver X Receptor α (LXRα) Activation

  • Upregulates ABCG5/G8 transporters in jejunal cells, enhancing cholesterol efflux.

  • Reduces intracellular lipid accumulation by 45–60% in Caco-2 cells at 10–20 μM concentrations .

Inhibition of Inflammatory Mediators

AB23A suppresses key enzymes in arachidonic acid metabolism:

  • Phospholipase A₂ (cPLA₂) : Reduces translocation to nuclear membranes by 70% at 10 μM.

  • 5-Lipoxygenase (5-LO) : Blocks leukotriene C₄ (LTC₄) synthesis by 80% in mast cells .

Impact on Apoptotic Pathways

AB23A induces apoptosis in renal proximal tubular cells via:

  • Downregulation of Bcl-2 and Bcl-xl : Protein expression reduced by 50–60% at 15 μM.

  • Autophagy activation : Increases LC3-II/LC3-I ratio by 2.5-fold, mediated by PI3K/Akt/mTOR inhibition .

Scientific Research Applications

Anticancer Properties

AB23A has been extensively studied for its anticancer effects across various cancer types:

  • Lung Cancer : Research indicates that AB23A inhibits the viability of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and affecting the PI3K/AKT/mTOR signaling pathways. A systematic investigation demonstrated that AB23A could reduce cell migration and invasion while promoting apoptosis in A549 cells, suggesting its potential as a therapeutic agent for NSCLC .
  • Gastric Cancer : In studies involving AGS gastric cancer cells, AB23A exhibited significant anticancer efficacy, leading to decreased cell viability and alterations in the cell cycle. The compound's ability to induce apoptosis was confirmed through various assays .
  • Colorectal Cancer : AB23A has been shown to induce autophagic-dependent apoptosis in colon cancer HCT116 cells. This mechanism highlights its role in promoting programmed cell death in cancerous cells .
  • Liver Cancer : A combination therapy involving AB23A and bufalin demonstrated enhanced antitumor effects against liver cancer cells, with significant increases in apoptotic markers .

Hepatoprotective Effects

AB23A has been identified as a protective agent against liver diseases, particularly non-alcoholic steatohepatitis (NASH):

  • Mechanism of Action : In mouse models, AB23A significantly reduced hepatic triglyceride accumulation and inflammatory markers associated with NASH. The compound's protective effects were linked to the activation of the farnesoid X receptor (FXR), which modulates lipid metabolism and inflammation .
  • Histological Studies : Histological examinations revealed that AB23A treatment resulted in decreased hepatic fibrosis and improved liver function, as evidenced by reduced serum levels of liver enzymes .

Anti-inflammatory and Metabolic Effects

AB23A also exhibits anti-inflammatory properties that contribute to its therapeutic potential:

  • Cardiovascular Health : Research indicates that AB23A can ameliorate cardiac dysfunction by reducing plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests its utility in managing inflammatory conditions related to cardiovascular health .
  • Lipid Metabolism : The compound enhances lipid metabolism by modulating key regulatory proteins involved in lipid synthesis and oxidation, thereby demonstrating potential for treating dyslipidemia .

Antibacterial Activity

AB23A has shown promising antibacterial effects, making it a candidate for addressing infections:

  • Mechanistic Insights : Studies have suggested that AB23A can inhibit bacterial growth through various mechanisms, although specific pathways remain under investigation .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer (NSCLC) Induces apoptosis via PI3K/AKT/mTOR pathway.
Anticancer (Gastric) Significant reduction in cell viability; promotes apoptosis.
Hepatoprotection Reduces hepatic triglycerides; FXR activation mechanism identified.
Anti-inflammatory Reduces pro-inflammatory cytokines; improves cardiac function.
Antibacterial Exhibits growth inhibition against certain bacteria.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Acetylation Site Key Structural Features
Alisol B 23-acetate C₃₂H₅₀O₅ 514.74 C-23 Protostane backbone; acetyl at C-23
Alisol A 24-acetate C₃₂H₅₂O₆ 532.75 C-24 Protostane backbone; acetyl at C-24
Alisol C 23-acetate C₃₂H₅₀O₅ 514.74 C-23 Protostane backbone with modified ring system
Alisol B C₃₀H₅₀O₄ 474.72 None Deacetylated form of this compound
Alisol F 24-acetate C₃₂H₅₂O₅ 516.76 C-24 Pentacyclic triterpene; structural analog

Key Notes:

  • Alisol A 24-acetate and This compound are structural isomers differing in acetyl group position (C-24 vs. C-23) .
  • Alisol C 23-acetate shares the C-23 acetylation but has distinct ring modifications, impacting receptor binding .
  • Alisol B lacks acetylation, reducing its lipid solubility and altering pharmacokinetics .

Bioactivity and Pharmacological Profiles

Lipid-Lowering Efficacy
Compound FXR Binding Affinity (Docking Score) Key Mechanism Lipid-Lowering Potency
This compound −8.2 kcal/mol FXR agonism; regulates cholesterol High (core component)
Alisol C 23-acetate −8.0 kcal/mol FXR agonism; similar to 23B High
Alisol B −7.5 kcal/mol Weak FXR binding; indirect effects Moderate
Alisol A 24-acetate −7.1 kcal/mol Limited FXR interaction Low
  • This compound and alisol C 23-acetate are identified as core lipid-lowering components in Alismatis Rhizoma due to strong FXR binding and hydrogen-bond interactions .
  • Alisol A 24-acetate shows minimal lipid-lowering activity, attributed to poor FXR engagement .
Anticancer Activity
Compound Cancer Cell Line (ED₅₀, μg/mL) Mechanism of Action
This compound SK-OV3: 20; HT1080: 20 Autophagy induction via PI3K/Akt/mTOR
Alisol B SK-OV3: 7.5; HT1080: 3.1 Direct apoptosis; higher potency
Alisol C 23-acetate SK-OV3: 15; HT1080: 18 Moderate cytotoxicity
Alisol A 24-acetate SK-OV3: >20; HT1080: >20 Weak inhibitory effects
  • Deacetylation of This compound to alisol B enhances anticancer potency, likely due to improved cellular uptake .
  • Structural modifications (e.g., C-3 amination) of this compound improve activity against melanoma (B16-F10) and fibrosarcoma (HT1080) cells .
Stability and Biotransformation
  • This compound is unstable in protic solvents (e.g., methanol), transforming into alisol A 24-acetate and alisol A .
  • High-temperature processing (>160°C) converts This compound into alisol A 24-acetate and alisol B , which further degrade to alisol A .
  • Alisol A 24-acetate is more stable in intestinal conditions, making it a critical metabolite for in vivo studies .

Pharmacokinetics and Toxicity

  • This compound exhibits dose-dependent nephrotoxicity in renal tubular cells (HK-2) via autophagy-mediated apoptosis .
  • Alisol A 24-acetate shares similar nephrotoxic risks but at higher thresholds due to reduced metabolic activation .
  • Alisol C 23-acetate shows comparable antibacterial activity but lower cytotoxicity in non-renal cells .

Q & A

Q. What experimental models are commonly used to study the hepatoprotective mechanisms of Alisol B 23-acetate?

this compound is evaluated in both in vitro and in vivo models. For in vitro studies, luciferase reporter assays in HepG2 cells are employed to assess FXR activation, demonstrating dose-dependent effects at concentrations ranging from 10–50 μM . In vivo, CCl₄-induced hepatotoxicity and ANIT-induced cholestasis models in rodents are standard. Doses of 10–50 mg/kg (oral or intraperitoneal) are used to measure reductions in serum ALT/AST, bile acid accumulation, and histopathological improvements via H&E staining and TUNEL assays .

Q. How does this compound modulate FXR signaling in liver regeneration?

this compound activates FXR, upregulating hepatocyte proliferation markers (FoxM1b, Cyclin D1, Cyclin B1) and anti-apoptotic genes (Bcl-xl, SOCS3) via STAT3 phosphorylation. Methodologically, western blotting and real-time PCR are used to quantify gene expression, while BrdU immunohistochemistry tracks hepatocyte proliferation . Dose-dependent effects are validated at 10–30 μM in vitro and 20–50 mg/kg in vivo .

Q. What analytical methods ensure purity and stability of this compound in experimental setups?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment (≥98% by area normalization) . Stability studies in solvents (e.g., DMSO, methanol) require LC-MS/MS to monitor degradation products, such as alisol A or positional isomers (e.g., alisol A 24-acetate). Protic solvents like methanol accelerate deacetylation, necessitating storage at –20°C in anhydrous DMSO .

Advanced Research Questions

Q. How do structural transformations of this compound impact pharmacological activity?

Under physiological conditions (e.g., simulated gastric fluid), this compound undergoes isomerization to alisol A 24-acetate and deacetylation to alisol A , altering receptor binding. HPLC-MS/MS and NMR are critical for tracking these transformations . For example, in methanol, 24-acetate→23-acetate isomerization occurs within 24 hours, reducing FXR activation efficacy by 30% . Researchers must pre-test compound stability in assay-specific solvents.

Q. What is the molecular basis for this compound's dual role in P-gp inhibition and FXR activation?

this compound acts as a partial non-competitive P-gp inhibitor (IC₅₀ ≈ 15 μM in MDR cancer cells) by binding to the transmembrane domain, as shown via ATPase activity assays and molecular docking . Concurrently, its FXR agonism (EC₅₀ ≈ 8 μM) involves direct interaction with the ligand-binding domain. Dual-reporter assays (e.g., P-gp efflux and FXR luciferase) are used to dissect these pathways .

Q. How does the structural ratio of this compound to related triterpenoids affect therapeutic outcomes?

In Alisma orientale extracts, the alisol A 24-acetate:alisol B:this compound ratio (e.g., 1:0.4:0.13) determines efficacy. Ratios skewed toward this compound (e.g., 2.99:14.34:8.08) enhance diuretic effects by downregulating AQP-2 expression in renal cells, validated via quantitative proteomics (e.g., SILAC) . Deviations increase nephrotoxicity markers (Kim-1), necessitating UHPLC-QTOF-MS for ratio optimization .

Q. What synergies exist between this compound and chemotherapeutics in MDR reversal?

this compound (10–20 μM) enhances doxorubicin efficacy in MDR ovarian and breast cancer cells by inhibiting P-gp-mediated efflux (↓IC₅₀ by 50–70%). Flow cytometry with fluorescent substrates (e.g., rhodamine-123) quantifies P-gp inhibition, while transwell assays measure restored drug accumulation . Synergy is calculated via Chou-Talalay combination indices .

Methodological Notes

  • Dose-Response Validation : Use ≥3 biological replicates for in vitro assays (e.g., 10, 20, 50 μM) and in vivo pharmacokinetic studies (e.g., 10–50 mg/kg) .
  • Contradictions : Structural instability in solvents (e.g., isomerization) may confound bioactivity results; always confirm compound integrity post-treatment .
  • Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) predict receptor-ligand interactions, while MALDI-TOF imaging localizes tissue distribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Alisol B 23-acetate
Reactant of Route 2
Alisol B 23-acetate

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